molecular formula C10H13N5O3 B1664650 5'-Deoxyadenosine CAS No. 4754-39-6

5'-Deoxyadenosine

Katalognummer B1664650
CAS-Nummer: 4754-39-6
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: XGYIMTFOTBMPFP-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5’-Deoxyadenosine (5dAdo) is a by-product of many radical S-adenosyl-L-methionine enzyme reactions in all domains of life . It is a substrate for the enzyme methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase in microbes . It is also an inhibitor of the radical SAM enzymes themselves .


Synthesis Analysis

Improved synthesis of 2′-deoxyadenosine has been achieved using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2′-deoxynucleoside 5′-triphosphates .


Molecular Structure Analysis

The molecular formula of 5’-Deoxyadenosine is C10H13N5O3 . The structure is related to adenosine by removal of a 5′-hydroxy group from adenosine .


Chemical Reactions Analysis

5’-Deoxyadenosine is involved in DNA damage induced by chromium (VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . It is also a substrate in 5′-Deoxyadenosine deaminase (DadD) assay .


Physical And Chemical Properties Analysis

5’-Deoxyadenosine has a molecular weight of 251.24 and its density is 1.9±0.1 g/cm3 . It has a boiling point of 595.0±60.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Diastereomeric Recognition of 5’,8-cyclo-2’-Deoxyadenosine Lesions by Human Poly (ADP-ribose) Polymerase 1

  • Summary of Application: 5’,8-Cyclo-2’-deoxyadenosine (cdA), in the 5’ R and 5’ S diastereomeric forms, are typical non strand-break oxidative DNA lesions, induced by hydroxyl radicals . These lesions are exclusively repaired by the nucleotide excision repair (NER) mechanism with a low efficiency, thus readily accumulating in the genome .
  • Methods of Application: The study used circular dichroism, fluorescence spectroscopy, immunoblotting analysis, and gel mobility shift assay to provide the first evidence of PARP1 selectively recognizing the diastereomeric lesions of 5’ S -cdA and 5’ R -cdA in vitro as compared to deoxyadenosine in model DNA substrates (23-mers) .
  • Results or Outcomes: PARP1 exhibits different affinities in binding to a double strand (ds) oligonucleotide, which incorporates cdA lesions in R and S diastereomeric form . In particular, PARP1 proved to bind oligonucleotides, including a 5’ S -cdA, with a higher affinity constant for the 5’ S lesion in a model of ds DNA than 5’ R -cdA .

The Influence of (5′R)- and (5′S)-5′,8-Cyclo-2′-Deoxyadenosine on UDG and hAPE1 Activity

  • Summary of Application: The unique tandem lesions (5′ R )- and (5′ S )-5′,8-cyclo-2′-deoxyadenosine (cdA) are not suitable substrates for BER machinery and are released from the genome by the nucleotide excision repair (NER) system . However, the cyclopurines appearing in a clustered DNA damage structure can influence the BER process of other lesions like dU .
  • Methods of Application: The study showed and discussed UDG inhibition by 5′ S- and 5′ R -cdA in an experimental and theoretical manner . This phenomenon was observed when a tandem lesion appears in single or double-stranded oligonucleotides next to dU, on its 3′-end side .
  • Results or Outcomes: The appearance of the discussed tandem lesion in the structure of single or double-stranded DNA can stop the entire base repair process at its beginning, which due to UDG and hAPE1 inhibition can lead to mutagenesis . On the other hand, the presented results can cast some light on the UDG or hAPE1 inhibitors being used as a potential treatment .

DNA Damage Induced by Chromium(VI), Fenton Chemistry, Photoinduction with Lumazine, or by Ultrasound in Neutral Solution

  • Summary of Application: This research involves the study of DNA damage induced by various factors such as Chromium(VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The 5’,8-cyclo-2’-deoxyadenosine isomers are considered as potential biomarkers in this study .
  • Methods of Application: The study involves the use of various techniques to induce DNA damage and then analyze the effects of these damages on the structure and function of DNA .
  • Results or Outcomes: The results of this study could provide valuable insights into the mechanisms of DNA damage and repair, and could potentially lead to the development of new therapeutic strategies for diseases associated with DNA damage .

Here is another application of 5’-Deoxyadenosine in scientific research:

DNA Damage Induced by Chromium(VI), Fenton Chemistry, Photoinduction with Lumazine, or by Ultrasound in Neutral Solution

  • Summary of Application: This research involves the study of DNA damage induced by various factors such as Chromium(VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The 5’,8-cyclo-2’-deoxyadenosine isomers are considered as potential biomarkers in this study .
  • Methods of Application: The study involves the use of various techniques to induce DNA damage and then analyze the effects of these damages on the structure and function of DNA .
  • Results or Outcomes: The results of this study could provide valuable insights into the mechanisms of DNA damage and repair, and could potentially lead to the development of new therapeutic strategies for diseases associated with DNA damage .

Safety And Hazards

It is advised to avoid breathing mist, gas or vapours of 5’-Deoxyadenosine. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Pathways to recycle or dispose of this toxic by-product must exist but remain largely unexplored . The future challenge will be to bring to light these “cryptic” 5dAdo recycling pathways .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIMTFOTBMPFP-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036031
Record name 5'-Deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5'-Deoxyadenosine

CAS RN

4754-39-6
Record name 5′-Deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4754-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213.0 - 214.5 °C
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,140
Citations
PA Frey - Accounts of Chemical Research, 2014 - ACS Publications
… of adenosylcobalamin to 5′-deoxyadenosine. I further … scission of adenosylcobalamin to 5′-deoxyadenosine-5′-yl… the discovery of 5′-deoxyadenosine in enzymology and its …
Number of citations: 47 pubs.acs.org
J Rapp, K Forchhammer - Microbial Physiology, 2021 - karger.com
… In most of these reactions, 5-deoxyadenosine is released as a by-product (Fig. 1 a). A scheme … In this review, we therefore focus on the metabolism of 5-deoxyadenosine, a nearly …
Number of citations: 4 karger.com
TM Savarese, GW Crabtree, RE Parks Jr - Biochemical pharmacology, 1981 - Elsevier
… Samples of 5’-deoxyadenosine and 5’-deoxy-5’-chloroformycin were synthesized by Dr. SH … Liberation of free adenine from 5’-deoxyadenosine by Sarcoma 180 extracts. In addition to …
Number of citations: 98 www.sciencedirect.com
PGW Plagemann, RM Wohlhueter - Biochemical pharmacology, 1983 - Elsevier
5′-Deoxyadenosine (5′-dAdo) was rapidly cleaved to adenine by cell-free, dialyzed extracts of Chinese hamster ovary (CHO), Novikoff rat hepatoma and HeLa cells in a phosphate-…
Number of citations: 21 www.sciencedirect.com
HA Namanja-Magliano, GB Evans, RK Harijan… - Biochemistry, 2017 - ACS Publications
… Mycobacterium tuberculosis 5′-deoxyadenosine/5′-… 5′-methylthioadenosine (MTA) and 5′-deoxyadenosine (5′-dAdo). 5′… plays a role in 5′-deoxyadenosine recycling but is not …
Number of citations: 15 pubs.acs.org
JM Demick, WN Lanzilotta - Biochemistry, 2011 - ACS Publications
… 5′-deoxyadenosine is exciting because every other radical SAM activase investigated to date has been shown to produce methionine and 5′-deoxyadenosine … 5′-deoxyadenosine. …
Number of citations: 59 pubs.acs.org
J Baddiley, GA Jamieson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… ) and by its identification with a sample of synthetic S-(5’-deoxyadenosine-5’)-homocysteine … of a product with the properties expected for S-(5’-deoxyadenosine-5‘)-homocysteine (11). …
Number of citations: 51 pubs.rsc.org
D Miller, K O'Brien, H Xu, RH White - Journal of bacteriology, 2014 - Am Soc Microbiol
… The K m for 5′-deoxyadenosine was found to be 14.0 ± 1.2 … major SAM derived products is 5′-deoxyadenosine. Since 5′… in the recycling of 5′-deoxyadenosine, whereupon the 5′-…
Number of citations: 26 journals.asm.org
HA Namanja-Magliano, CF Stratton… - ACS chemical …, 2016 - ACS Publications
… Substrate specificity for Rv0091 gave a preference for 5′-deoxyadenosine relative to MTA or SAH. Intrinsic kinetic isotope effects (KIEs) for the hydrolysis of [1′- 3 H], [1′- 14 C], [5′- …
Number of citations: 14 pubs.acs.org
L Martarello, C Schaffrath, H Deng… - Journal of Labelled …, 2003 - Wiley Online Library
The use of the key enzyme involved in carbon–fluorine bond formation in Streptomyces cattleya catalysing the formation of 5′‐fluoro‐5′‐deoxyadenosine (5′‐FDA) from fluoride ion …

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